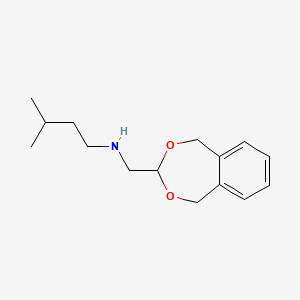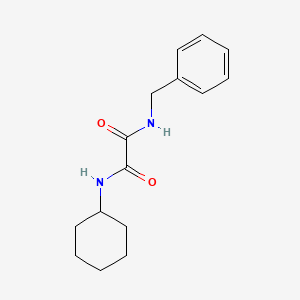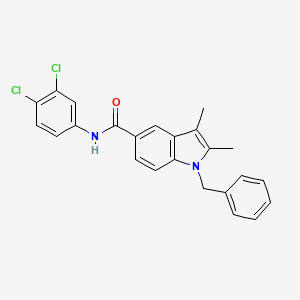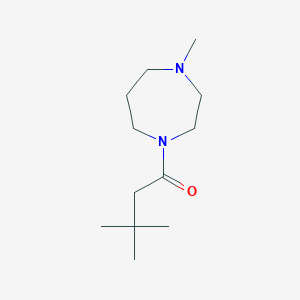
(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)(3-methylbutyl)amine
Vue d'ensemble
Description
(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)(3-methylbutyl)amine, also known as BDB, is a psychoactive drug that belongs to the amphetamine class. It is a derivative of the phenethylamine compound and is structurally similar to the drug MDMA. BDB is a relatively new drug and has gained popularity in recent years due to its effects on mood, cognition, and behavior.
Mécanisme D'action
(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)(3-methylbutyl)amine acts as a releasing agent for serotonin, dopamine, and norepinephrine, which are neurotransmitters that regulate mood, cognition, and behavior. The release of these neurotransmitters leads to an increase in the levels of these chemicals in the brain, resulting in enhanced mood, improved cognitive function, and altered behavior. (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)(3-methylbutyl)amine also has a mild stimulatory effect on the central nervous system, which can lead to increased energy and alertness.
Biochemical and Physiological Effects:
(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)(3-methylbutyl)amine has been shown to have a range of biochemical and physiological effects on the body, including increased heart rate, blood pressure, and body temperature. These effects are similar to those observed with other amphetamine-like drugs, such as MDMA. (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)(3-methylbutyl)amine also has a mild anxiolytic effect, which can help to reduce feelings of anxiety and stress.
Avantages Et Limitations Des Expériences En Laboratoire
(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)(3-methylbutyl)amine has several advantages for use in lab experiments, including its unique mechanism of action and its ability to induce changes in mood, cognition, and behavior. However, (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)(3-methylbutyl)amine also has several limitations, including its potential for abuse and the difficulty in synthesizing it on a large scale.
Orientations Futures
There are several future directions for research on (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)(3-methylbutyl)amine, including the development of new synthesis methods that are more efficient and cost-effective. Research is also needed to better understand the long-term effects of (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)(3-methylbutyl)amine use and its potential for addiction. Additionally, (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)(3-methylbutyl)amine may have potential therapeutic applications in the treatment of various mental health disorders, and further research is needed to explore these possibilities.
Conclusion:
In conclusion, (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)(3-methylbutyl)amine is a psychoactive drug that has gained popularity in recent years due to its effects on mood, cognition, and behavior. It has a unique mechanism of action that involves the release of serotonin, dopamine, and norepinephrine, making it a promising candidate for the treatment of various mental health disorders. However, (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)(3-methylbutyl)amine also has several limitations, including its potential for abuse and the difficulty in synthesizing it on a large scale. Future research is needed to better understand the long-term effects of (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)(3-methylbutyl)amine use and its potential for addiction, as well as its potential therapeutic applications.
Applications De Recherche Scientifique
(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)(3-methylbutyl)amine has been extensively studied for its potential therapeutic applications in the treatment of various mental health disorders, including depression, anxiety, and post-traumatic stress disorder (PTSD). Research has shown that (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)(3-methylbutyl)amine has a unique mechanism of action that involves the release of serotonin, dopamine, and norepinephrine, which are neurotransmitters that play a critical role in mood regulation.
Propriétés
IUPAC Name |
N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-3-methylbutan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-12(2)7-8-16-9-15-17-10-13-5-3-4-6-14(13)11-18-15/h3-6,12,15-16H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBDDHFBYWIZGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNCC1OCC2=CC=CC=C2CO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1,5-Dihydrobenzo[e][1,3]dioxepin-3-yl)methyl)-3-methylbutan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(2-fluorophenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4651168.png)
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B4651174.png)
![4-(2-chloro-4-fluorobenzyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4651188.png)

![3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4651199.png)
![3-benzyl-5-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4651208.png)
![5-(4-methoxyphenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4651216.png)
![3-amino-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4651231.png)



![2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4651267.png)
![3-({[3-(aminocarbonyl)-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4651280.png)
